molecular formula C7H18BrNO2 B13180995 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide

1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide

Cat. No.: B13180995
M. Wt: 228.13 g/mol
InChI Key: DMSLWPLTDVUDJC-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent structure, 1-[(1-amino-2-methylpropan-2-yl)oxy]-2-methoxyethane. The free base form is systematically named 2-(2-methoxyethoxy)-2-methylpropan-1-amine . Upon hydrobromide salt formation, the primary amine group undergoes protonation, leading to the revised IUPAC name 2-(2-methoxyethoxy)-2-methylpropan-1-aminium bromide .

The naming process follows these steps:

  • Longest carbon chain identification : The propan-1-amine backbone serves as the primary structure.
  • Substituent prioritization : The 2-methyl group and 2-methoxyethoxy ether group are assigned positional descriptors.
  • Salt designation : The suffix "-aminium bromide" replaces "-amine" to denote the quaternary ammonium cation and bromide counterion.

Molecular Formula and Constitutional Isomerism

The hydrobromide salt has a molecular formula of C₇H₁₈BrNO₂ , distinguishing it from the free base (C₇H₁₇NO₂ ) by the addition of a hydrogen bromide molecule. Constitutional isomerism arises from variations in functional group placement:

Isomer Type Structural Variation Example
Ether position Methoxyethoxy group on alternate carbons 3-(2-methoxyethoxy)-2-methylpropan-1-amine
Amine position Primary vs. secondary amine configuration 2-(2-methoxyethoxy)-2-methylpropan-2-amine
Branching differences Methyl group relocation 3-(2-methoxyethoxy)-3-methylpropan-1-amine

The compound’s structural rigidity, imposed by the branched 2-methylpropan-1-amine core, limits stereoisomerism but permits constitutional variations in ether and amine positioning.

Hydrobromide Salt Formation Mechanisms

The conversion of the free base to its hydrobromide salt involves a straightforward acid-base reaction:

$$
\text{C₇H₁₇NO₂ (free base)} + \text{HBr} \rightarrow \text{C₇H₁₈BrNO₂ (salt)}
$$

Mechanistic steps :

  • Protonation : The lone electron pair on the primary amine nitrogen attacks a proton from hydrobromic acid, forming a quaternary ammonium cation.
  • Ion pairing : The bromide anion (Br⁻) electrostatically associates with the positively charged ammonium center.

Reaction conditions :

  • Solvent : Polar aprotic solvents (e.g., dichloromethane) facilitate proton transfer.
  • Temperature : Room temperature (20–25°C) suffices due to the exothermic nature of the reaction.

This salt formation enhances crystallinity and stability, making the compound more amenable to purification and storage.

Comparative Analysis of Free Base vs. Salt Forms

The physicochemical and functional disparities between the free base and hydrobromide salt are summarized below:

Property Free Base (C₇H₁₇NO₂) Hydrobromide Salt (C₇H₁₈BrNO₂)
Physical state Liquid (analogous to hexylamine) Crystalline solid
Solubility Limited water solubility High polarity enhances aqueous solubility
Reactivity Nucleophilic amine participates in alkylation Protonated amine reduces nucleophilicity
Stability Prone to oxidation Enhanced hygroscopic stability

Functional implications :

  • Synthetic utility : The free base’s nucleophilic amine is reactive in alkylation or acylation reactions, whereas the salt’s protonated amine is inert, favoring use as a stable intermediate.
  • Analytical handling : The salt’s crystalline nature simplifies characterization via X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy.

Properties

Molecular Formula

C7H18BrNO2

Molecular Weight

228.13 g/mol

IUPAC Name

2-(2-methoxyethoxy)-2-methylpropan-1-amine;hydrobromide

InChI

InChI=1S/C7H17NO2.BrH/c1-7(2,6-8)10-5-4-9-3;/h4-6,8H2,1-3H3;1H

InChI Key

DMSLWPLTDVUDJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OCCOC.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes to 1-Amino-2-methylpropan-2-ol

The amino alcohol 1-amino-2-methylpropan-2-ol is a critical precursor. Several documented methods exist:

Method Starting Material Reagents/Conditions Yield Notes Reference
Reduction of 2-methyl-2-methylaminopropionitrile with lithium aluminium hydride (LiAlH4) 2-methyl-2-(methylamino)propanenitrile LiAlH4 in diethyl ether, 0°C to reflux 3 h, quench with water and NaOH 72% Produces crude amino alcohol as colorless oil, used without further purification
Direct amination of 2-methyl-2-propanol derivatives Various alcohols Catalytic amination or substitution Variable Less documented, industrial scale potential

Patent-Documented Preparation

  • Patent CN1911899A describes a method for preparing 2-amino-2-methyl-1-propanol (a closely related isomer) involving controlled reaction conditions to optimize yield and purity.
  • The process emphasizes electrostatic stabilization effects to improve product isolation.
  • The patent claims improved safety and efficiency over traditional methods.

Etherification to Form 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane

Reaction Strategy

  • The ether linkage is formed between the amino alcohol and 2-methoxyethanol or its derivatives.
  • Common approaches include Williamson ether synthesis, involving the reaction of the amino alcohol with an alkyl halide or tosylate derivative of 2-methoxyethanol under basic conditions.
  • Protection of the amino group may be necessary to prevent side reactions.

Typical Conditions

Step Reagents Conditions Outcome
Activation of 2-methoxyethanol Tosyl chloride or halogenation Pyridine or base, low temperature Formation of 2-methoxyethyl tosylate or halide
Nucleophilic substitution 1-Amino-2-methylpropan-2-ol + activated 2-methoxyethanol Base (e.g., NaH), aprotic solvent (THF, DMF), reflux Formation of ether linkage
  • Post-reaction purification typically involves extraction, drying, and chromatography.

Formation of Hydrobromide Salt

  • The final step involves treating the free base of 1-[(1-amino-2-methylpropan-2-yl)oxy]-2-methoxyethane with hydrobromic acid (HBr) to form the hydrobromide salt.
  • This salt form enhances compound stability and solubility for downstream applications.
Salt Formation Step Reagents Conditions Notes
Protonation Hydrobromic acid (aqueous or ethanolic) Room temperature, stirring Salt precipitates or crystallizes; isolated by filtration

Summary Table of Preparation Methods

Step Intermediate/Product Method Key Reagents Conditions Yield/Notes Reference
1 1-Amino-2-methylpropan-2-ol Reduction of nitrile LiAlH4, diethyl ether 0°C to reflux 3h 72% crude oil
2 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane Williamson ether synthesis 2-Methoxyethyl tosylate, base (NaH) Reflux in THF or DMF Moderate to good yield, requires amino protection Literature inferred
3 Hydrobromide salt Acid-base reaction Hydrobromic acid Room temperature Salt isolation by crystallization Standard practice

Analytical and Purification Considerations

  • Intermediate and final product purity is confirmed by NMR (1H, 13C), MS, and melting point analysis.
  • Amino alcohol intermediate is often used without further purification to avoid decomposition.
  • Salt formation improves handling and characterization.

Research Findings and Industrial Relevance

  • The amino alcohol intermediate is widely used in pharmaceutical and biochemical research, making its efficient synthesis critical.
  • The hydrobromide salt form is preferred for enhanced stability and solubility.
  • Patent literature indicates ongoing optimization efforts for safer, higher-yielding processes.
  • No direct commercial-scale synthesis of the exact compound was found, but methods are extrapolated from closely related compounds.

Chemical Reactions Analysis

1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three analogs: Citalopram Hydrobromide (antidepressant), 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol (research chemical), and 1-(1,1-dimethylethoxy)-2-methylpropane (ether derivative).

Parameter Target Compound Citalopram Hydrobromide 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol 1-(1,1-dimethylethoxy)-2-methylpropane
Molecular Formula C₈H₁₉BrN₂O₂ C₂₀H₂₁FN₂O·HBr C₁₁H₂₃NO C₈H₁₈O
Molecular Weight (g/mol) 267.16 405.30 185.31 130.23
Key Functional Groups Tertiary amine, ether, hydrobromide salt Phthalancarbonitrile, fluorophenyl, tertiary amine Cyclopentanol, tertiary amine, ethyl group Ether, tert-butoxy group
Pharmacological Activity Not explicitly reported Serotonin reuptake inhibitor (antidepressant) Limited data; research-grade compound Industrial solvent or intermediate
Stability Likely stable under controlled storage Stable at room temperature Stable but avoid strong oxidizers Stable under standard conditions
Toxicity Expected skin/eye irritation (amine salt) Regulated pharmaceutical Skin/eye irritation, respiratory toxicity Low acute toxicity (ether class)

Pharmacological and Industrial Relevance

  • Citalopram Hydrobromide demonstrates the significance of hydrobromide salts in enhancing drug stability and bioavailability . The target compound may share these advantages but lacks documented therapeutic use.

Biological Activity

1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide, also known by its CAS number 89514-97-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C14H24N2O2C_{14}H_{24}N_{2}O_{2} with a molecular weight of approximately 252.35 g/mol. It features a unique structure that may contribute to its biological effects.

PropertyValue
Molecular FormulaC₁₄H₂₄N₂O₂
Molecular Weight252.35 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP2.15

Research on the biological activity of this compound has primarily focused on its effects on cellular signaling pathways and enzyme activity. One study indicated that compounds similar to this compound can modulate matrix metalloproteinases (MMPs), which are crucial in extracellular matrix remodeling and inflammation processes.

Inhibition of MMPs

Matrix metalloproteinases play significant roles in tissue remodeling, and their dysregulation is associated with various diseases, including osteoarthritis. The compound has shown potential in inhibiting MMP13 expression in IL-1β-stimulated cells, which is vital for cartilage degradation prevention.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Cytotoxicity Screening

In a screening study involving 400 compounds, researchers evaluated cytotoxicity using the MTS assay. Compounds exhibiting over 80% cell viability were considered non-cytotoxic. Among these, several demonstrated significant inhibitory effects on IL-1β-induced MMP13 expression, indicating their potential therapeutic roles in inflammatory conditions .

Inhibitory Effects on ECM-Degrading Enzymes

A detailed examination of candidate compounds revealed that certain analogs could suppress the mRNA expression of ADAMTS4 and ADAMTS9—enzymes involved in cartilage degradation—when stimulated by IL-1β. This finding suggests that this compound could be beneficial in managing osteoarthritis by modulating these pathways .

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